4-ethyl-N-(1-phenylethyl)benzamide
Description
4-Ethyl-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group attached to an N-(1-phenylethyl)amine moiety. Its molecular formula is C₁₆H₁₇NO, with a calculated molecular weight of 239.32 g/mol.
Properties
CAS No. |
116368-37-7 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-ethyl-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-3-14-9-11-16(12-10-14)17(19)18-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19) |
InChI Key |
KLBJTXBEKSVGOI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table and discussion highlight key structural, synthetic, and functional differences between 4-ethyl-N-(1-phenylethyl)benzamide and analogous compounds.
Table 1: Comparison of Structural and Functional Properties
Structural and Electronic Modifications
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The introduction of nitro groups (e.g., 3,5-dinitro derivative) enhances polarity, improving chiral recognition in HPLC separations . Halogenation: Bromine in the naphthalene derivative () facilitates cross-coupling reactions and influences crystal packing via halogen bonding .
Steric Effects :
- The N-(1-phenylethyl) group introduces steric bulk, which may hinder rotational freedom and enhance enantioselectivity in asymmetric synthesis .
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